molecular formula C6H2ClF3INO2S B14834714 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14834714
M. Wt: 371.50 g/mol
InChI Key: XGCSHUHEGYATNV-UHFFFAOYSA-N
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Description

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a pyridine ring substituted with iodine, trifluoromethyl, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the iodination of 6-(trifluoromethyl)pyridine followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine and sulfonyl chloride groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Scientific Research Applications

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Agrochemicals: The compound’s derivatives may be used in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but lacks the sulfonyl chloride group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of iodine.

    4-Chloro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride: Chlorine instead of iodine.

Uniqueness

4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both iodine and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a versatile compound in various applications.

Properties

Molecular Formula

C6H2ClF3INO2S

Molecular Weight

371.50 g/mol

IUPAC Name

4-iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2ClF3INO2S/c7-15(13,14)5-2-3(11)1-4(12-5)6(8,9)10/h1-2H

InChI Key

XGCSHUHEGYATNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)I

Origin of Product

United States

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